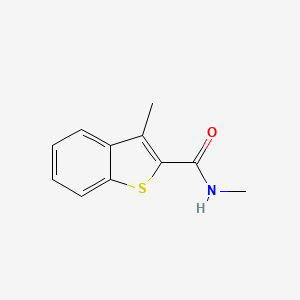

N,3-dimethyl-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

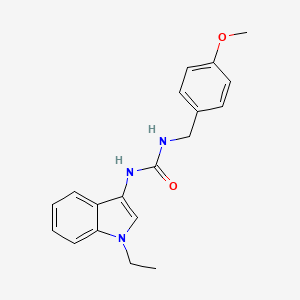

“N,3-dimethyl-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C11H12N2OS . It is a derivative of benzothiophene, which is a class of compounds that are ubiquitous in nature and have shown interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiophene derivatives, including “N,3-dimethyl-1-benzothiophene-2-carboxamide”, often involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis

The molecular structure of “N,3-dimethyl-1-benzothiophene-2-carboxamide” consists of a benzothiophene ring which bears a carboxamide . The average mass of the molecule is 221.342 Da .Chemical Reactions Analysis

Benzothiophene derivatives, including “N,3-dimethyl-1-benzothiophene-2-carboxamide”, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

N,3-dimethyl-1-benzothiophene-2-carboxamide derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide and its analogs exhibit these properties, suggesting their potential as therapeutic agents against bacterial and fungal infections (Vasu et al., 2003).

Synthesis and Molecular Structures

The molecule has been a subject of various synthetic procedures aiming at creating derivatives with potential biological activity. One study describes the development of a scalable synthesis of a similar compound, AG-28262, demonstrating the feasibility of large-scale production for these compounds (R. Scott et al., 2006). Another research focused on the crystal structure of related compounds, providing insights into their molecular conformations and potential interactions (M. Petrov et al., 2015).

Antimicrobial and Antioxidant Activities

Derivatives of N,3-dimethyl-1-benzothiophene-2-carboxamide have been explored for their antimicrobial and antioxidant activities. Compounds synthesized from reactions with bioactive aromatic heterocyclic carboxylic acids and fatty acids have shown promising results in these areas (M. A. Sindhe et al., 2016).

Potential in Photovoltaics

In the field of renewable energy, derivatives of N,3-dimethyl-1-benzothiophene-2-carboxamide have been investigated for their use in photovoltaic applications. Research into the morphology control in polycarbazole-based bulk heterojunction solar cells, where these compounds play a role, suggests their potential in improving the efficiency of solar energy conversion (T. Chu et al., 2011).

Antitumor Activity

Some derivatives have been synthesized and tested for their antitumor activity, showing significant inhibitory effects on the growth of human tumor cells. This highlights the potential of these compounds in the development of new anticancer agents (Y. Ostapiuk et al., 2017).

Antimalarial Properties

Benzothiophene carboxamide derivatives, related to N,3-dimethyl-1-benzothiophene-2-carboxamide, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase, suggesting their utility as antimalarial agents (T. Banerjee et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “5-amino-N,N-dimethyl-1-benzothiophene-2-carboxamide”, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

Direcciones Futuras

Benzothiophene and its substituted derivatives, including “N,3-dimethyl-1-benzothiophene-2-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

N,3-dimethyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-8-5-3-4-6-9(8)14-10(7)11(13)12-2/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAFEDPECMHGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dimethyl-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2715926.png)

![3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715930.png)

![(E)-4-(Dimethylamino)-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2715931.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2715934.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2715938.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2715948.png)